Glyceryl 2-thioglycolate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 2-thioglycolate is synthesized through the esterification of thioglycolic acid with glycerol. The reaction typically involves heating thioglycolic acid and glycerol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using distillation techniques to purify the final product. The industrial production ensures high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Glyceryl 2-thioglycolate primarily undergoes reduction reactions due to its thiol group. It can also participate in substitution reactions where the thiol group is replaced by other functional groups .
Common Reagents and Conditions
Reduction Reactions: this compound acts as a reducing agent, breaking disulfide bonds in proteins. Common conditions include mild temperatures and neutral to slightly acidic pH.
Substitution Reactions: These reactions often require the presence of nucleophiles and can be carried out under basic conditions.
Major Products
The major products formed from these reactions include reduced proteins and substituted thioglycolate derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Glyceryl 2-thioglycolate is extensively used in scientific research due to its reducing properties and ability to donate sulfhydryl groups. Some key applications include:
Biochemistry: Used to study protein structure and function by modifying enzyme activity and stabilizing proteins.
Physiology: Helps in exploring the intricate workings of biomolecules by reducing disulfide bonds in proteins and enzymes.
Cosmetic Industry: Widely used in permanent wave solutions for hair, facilitating the reshaping of hair into curls or waves.
Medical Research: Investigated for its potential in drug delivery systems and as a reducing agent in various therapeutic formulations.
Mechanism of Action
Glyceryl 2-thioglycolate exerts its effects primarily through its thiol group, which can break disulfide bonds in proteins. This action is crucial in the cosmetic industry for hair reshaping. The thiol group donates electrons to disulfide bonds, reducing them to free thiol groups and allowing the hair’s keratin structure to be reshaped .
Comparison with Similar Compounds
Similar Compounds
Thioglycolic Acid: A precursor to glyceryl 2-thioglycolate, used in similar applications but with a stronger odor and higher reactivity.
Ammonium Thioglycolate: Used in permanent wave solutions, similar to this compound, but with different handling and safety profiles.
Calcium Thioglycolate: Used in depilatory products, offering similar reducing properties but in a different application context.
Uniqueness
This compound is unique due to its balanced reactivity and mild odor, making it more suitable for cosmetic applications where user comfort is essential. Its ability to act as a reducing agent while being gentle on the skin and hair sets it apart from other thioglycolates .
Properties
CAS No. |
1027369-31-8 |
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Molecular Formula |
C5H10O4S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-sulfanylacetate |
InChI |
InChI=1S/C5H10O4S/c6-1-4(2-7)9-5(8)3-10/h4,6-7,10H,1-3H2 |
InChI Key |
OZPCOYXNWPZBFW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)OC(=O)CS)O |
Origin of Product |
United States |
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